

BAY 73-6691 Racemate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **BAY 73-6691 racemate**

Cat. No.: **B2688832**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **BAY 73-6691 racemate**, a potent and selective inhibitor of phosphodiesterase 9 (PDE9). The information is compiled to support research and development efforts in neuropharmacology and related fields.

Chemical Structure and Properties

BAY 73-6691 is a pyrazolopyrimidinone derivative. The racemate consists of a 1:1 mixture of the (R) and (S) enantiomers.

Table 1: Chemical and Physical Properties of **BAY 73-6691 Racemate**

Property	Value	Reference(s)
IUPAC Name	1-(2-Chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one	[1]
CAS Number	794568-90-4	[2]
Molecular Formula	C ₁₅ H ₁₂ ClF ₃ N ₄ O	[2]
Molecular Weight	356.73 g/mol	[2]
Appearance	White to off-white powder	[3]
Purity	≥98% (HPLC)	[3]
Solubility	DMSO: >20 mg/mL	[3]
Storage Temperature	2-8°C	[3]
SMILES String	C--INVALID-LINK--C(F)(F)F	[1]
InChI Key	FFPXPXOAFQCNBS-MRVPVSSYSA-N	[1]

Mechanism of Action and Signaling Pathway

BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).^[1] PDE9A is a cGMP-specific phosphodiesterase, and its inhibition by BAY 73-6691 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP).^[1] This modulation of cGMP signaling is particularly relevant in neuronal cells where it is involved in synaptic plasticity and memory formation.^{[4][5]} The proposed signaling cascade involves the Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG)/cAMP response element-binding protein (CREB) pathway.^{[4][5]}

Figure 1: Proposed signaling pathway of BAY 73-6691 action.

Biological Activity and Efficacy

BAY 73-6691 has demonstrated pro-cognitive effects in various rodent models.^[5] It has been shown to enhance learning and memory, suggesting its potential as a therapeutic agent for

cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[\[1\]](#)[\[5\]](#)

Table 2: In Vitro and In Vivo Activity of BAY 73-6691

Assay	Species/System	Effect	IC ₅₀ /Effective Dose	Reference(s)
PDE9A Inhibition	Human (in vitro)	Inhibition of cGMP hydrolysis	55 nM	[6]
PDE9A Inhibition	Murine (in vitro)	Inhibition of cGMP hydrolysis	100 nM	[6]
Social Recognition Task	Rat	Enhanced acquisition, consolidation, and retention of long-term memory	0.3 and 3 mg/kg (p.o.)	[5]
Object Recognition Task	Rat	Tended to enhance long-term memory	Not specified	[5]
Passive Avoidance Task	Rat	Attenuated scopolamine-induced retention deficit	Not specified	[5]
CREB Phosphorylation	NG108-15 cells	Increased ratio of phosphorylated CREB to total CREB	3 μM	[4]
APP Expression	NG108-15 cells	Increased expression of Amyloid Precursor Protein	3 μM	[4]

Experimental Protocols

Synthesis of BAY 73-6691 Racemate

A detailed, step-by-step synthesis protocol for **BAY 73-6691 racemate** is proprietary and typically found within patent literature (e.g., WO 2017070293 A1).[\[2\]](#) The general synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. A proposed formal synthesis involves the reaction of a racemic version of a trifluoromethyl ester with a pyrazolopyrimidinone precursor.

In Vivo Behavioral Assessments in Rodents

The following protocols are summarized from van der Staay et al. (2008).[\[5\]](#)

4.2.1. Social Recognition Task

- Animals: Adult male Wistar rats.
- Procedure:
 - Habituation: Animals are habituated to the testing environment.
 - Administration: BAY 73-6691 or vehicle is administered orally (p.o.) 30 or 60 minutes before the first trial (T1).
 - Trial 1 (T1): An adult rat is placed in a cage with a juvenile rat, and the time the adult spends investigating the juvenile is recorded for a set duration.
 - Inter-trial Interval: A specific delay is introduced between trials.
 - Trial 2 (T2): The adult rat is re-exposed to the same juvenile rat, and the investigation time is recorded again.
- Analysis: A reduction in investigation time during T2 compared to T1 indicates recognition memory.

4.2.2. Novel Object Recognition (NOR) Task

- Animals: Adult male Wistar rats.

- Apparatus: An open-field arena.
- Procedure:
 - Habituation: Rats are habituated to the empty arena.
 - Training (T1): Rats are placed in the arena with two identical objects, and the time spent exploring each object is recorded.
 - Inter-trial Interval: A delay is introduced.
 - Testing (T2): One of the familiar objects is replaced with a novel object, and the exploration time for both objects is recorded.
- Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object. A higher index indicates better recognition memory.

In Vitro Cellular Assays

The following methodologies are based on the study by Garcia (2016).[\[4\]](#)

4.3.1. Cell Culture and Treatment

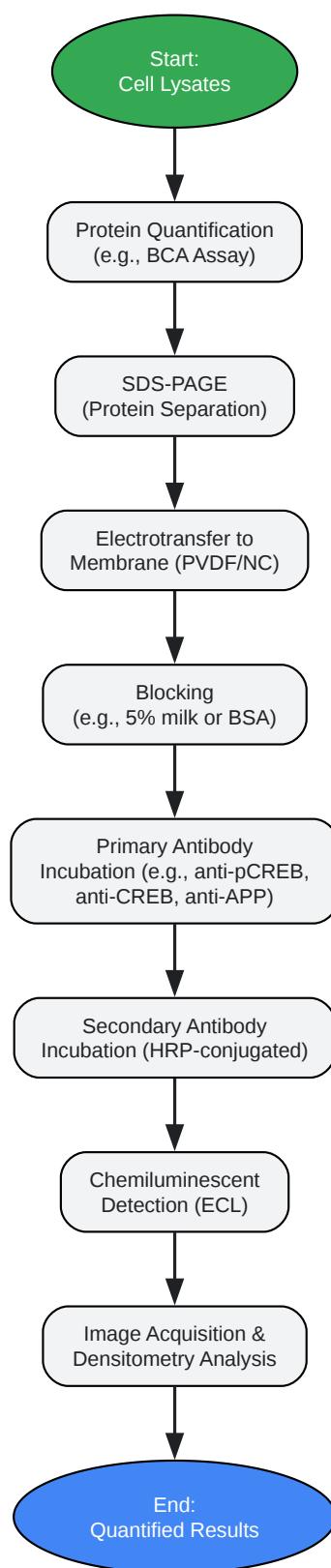
- Cell Line: NG108-15 cholinergic neuron-like cells.
- Treatment: Cells are treated with varying concentrations of BAY 73-6691 (e.g., 3 μ M) for a specified duration.

4.3.2. Western Blotting for CREB Phosphorylation and APP Expression

- Objective: To quantify the levels of total and phosphorylated CREB, and total APP.
- Procedure:
 - Protein Extraction: Cells are lysed, and protein concentration is determined.
 - SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

- Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.
- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total CREB, phosphorylated CREB (pCREB), and APP.
- Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- Analysis: Band intensities are quantified using densitometry software.



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Figure 2: General workflow for Western blotting analysis.

4.3.3. Confocal Microscopy for Protein Localization

- Objective: To visualize the subcellular localization of PKG- $\text{I}\alpha$ and APP/A β .
- Procedure:
 - Cell Seeding: Cells are grown on coverslips.
 - Fixation: Cells are fixed with paraformaldehyde.
 - Permeabilization: Cell membranes are permeabilized (e.g., with Triton X-100).
 - Blocking: Non-specific binding sites are blocked.
 - Primary Antibody Incubation: Cells are incubated with primary antibodies against PKG- $\text{I}\alpha$ and APP/A β .
 - Secondary Antibody Incubation: Cells are incubated with fluorescently-labeled secondary antibodies.
 - Mounting: Coverslips are mounted on microscope slides.
- Analysis: Images are acquired using a confocal microscope to determine the spatial distribution of the proteins of interest.

Conclusion

BAY 73-6691 racemate is a valuable research tool for investigating the role of the PDE9A-cGMP signaling pathway in cognitive processes. Its demonstrated efficacy in preclinical models of learning and memory highlights its potential for the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational resource for researchers working with this compound.

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